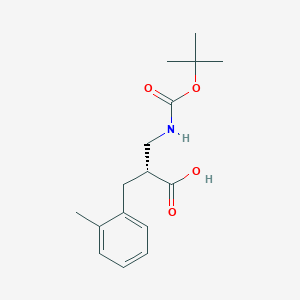
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions generally involve ambient temperature and simple stirring, making the process efficient and straightforward.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid, often involves large-scale synthesis using similar reaction conditions as described above. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules. The Boc group provides temporary protection for the amino group, allowing for selective reactions at other sites.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions. Its derivatives can serve as substrates or inhibitors in biochemical assays.
Medicine: Research into drug development often involves Boc-protected amino acids as intermediates in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylphenyl)propanoic acid: Similar in structure but with a different substitution pattern on the benzyl group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorine atom on the benzyl group, which can influence its reactivity and applications.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Features a methoxy group, affecting its solubility and chemical behavior.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the Boc group provides versatility in synthetic applications, allowing for selective protection and deprotection of the amino group.
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Clé InChI |
OTRSBSOXCBFPDS-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC=CC=C1C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
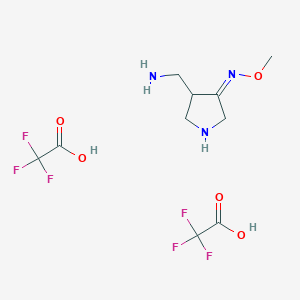
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)


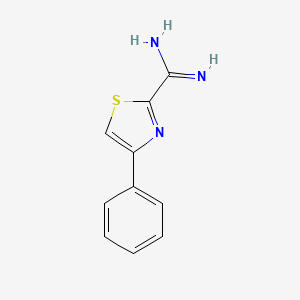

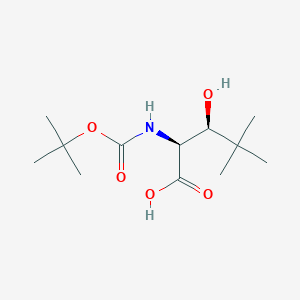
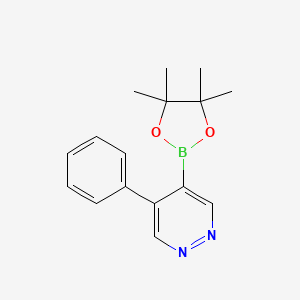
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)
![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
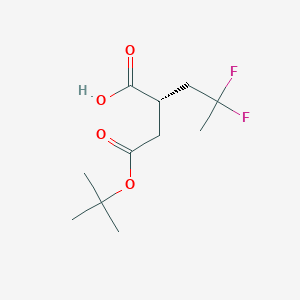
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
